molecular formula C13H10Cl2N2O3 B2697528 (6',7'-dichloro-2'-oxospiro[1,3-dioxane-2,3'-indol]-1'(2'H)-yl)acetonitrile CAS No. 883649-19-2

(6',7'-dichloro-2'-oxospiro[1,3-dioxane-2,3'-indol]-1'(2'H)-yl)acetonitrile

Cat. No.: B2697528
CAS No.: 883649-19-2
M. Wt: 313.13
InChI Key: YREUCRKFKWFSJJ-UHFFFAOYSA-N
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Description

(6’,7’-dichloro-2’-oxospiro[1,3-dioxane-2,3’-indol]-1’(2’H)-yl)acetonitrile is a synthetic organic compound that belongs to the class of spiro compounds These compounds are characterized by a unique spiro linkage, where two rings are connected through a single atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6’,7’-dichloro-2’-oxospiro[1,3-dioxane-2,3’-indol]-1’(2’H)-yl)acetonitrile typically involves multi-step organic reactions. A common approach might include:

    Formation of the indole ring: Starting from a suitable precursor, the indole ring can be synthesized through cyclization reactions.

    Introduction of the spiro linkage: The spiro linkage can be introduced by reacting the indole derivative with a dioxane precursor under specific conditions.

    Nitrile group addition: The nitrile group can be introduced via nucleophilic substitution reactions using reagents like sodium cyanide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(6’,7’-dichloro-2’-oxospiro[1,3-dioxane-2,3’-indol]-1’(2’H)-yl)acetonitrile can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds.

    Substitution: The chlorine atoms and nitrile group can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Reagents like sodium hydroxide or Grignard reagents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines or alcohols.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or inhibitor in biochemical studies.

    Medicine: Possible applications in drug development, particularly in designing molecules with specific biological activities.

    Industry: Use in the production of materials with unique properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of (6’,7’-dichloro-2’-oxospiro[1,3-dioxane-2,3’-indol]-1’(2’H)-yl)acetonitrile would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, receptor antagonism, or modulation of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    Spiroindolines: Compounds with a similar spiro linkage but different substituents.

    Chloroindoles: Indole derivatives with chlorine atoms but lacking the spiro linkage.

    Nitrile-containing compounds: Molecules with nitrile groups but different core structures.

Uniqueness

(6’,7’-dichloro-2’-oxospiro[1,3-dioxane-2,3’-indol]-1’(2’H)-yl)acetonitrile is unique due to its combination of a spiro linkage, chlorine atoms, and a nitrile group. This unique structure may confer specific chemical reactivity and biological activity, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

2-(6',7'-dichloro-2'-oxospiro[1,3-dioxane-2,3'-indole]-1'-yl)acetonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10Cl2N2O3/c14-9-3-2-8-11(10(9)15)17(5-4-16)12(18)13(8)19-6-1-7-20-13/h2-3H,1,5-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YREUCRKFKWFSJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2(C3=C(C(=C(C=C3)Cl)Cl)N(C2=O)CC#N)OC1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10Cl2N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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